7-Bromobicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-Bromobicyclo[2.2.1]heptane, such as 7-azabicyclo[2.2.1]heptane derivatives, involves multi-step processes from precursors like dimethyl-meso-2,5-dibromohexanedioate with key steps including double alkylation (Kubyshkin et al., 2007). Pyrolysis of dibromobicyclo heptane derivatives leads to products like cycloheptatriene, indicating the versatility of 7-bromobicyclo[2.2.1]heptane frameworks in chemical transformations (Lindsay & Reese, 1965).
Molecular Structure Analysis
The molecular structure of 7-Bromobicyclo[2.2.1]heptane and its derivatives has been a subject of extensive study. For instance, sulfonamide derivatives of bicyclo[2.2.1]heptane have been synthesized, offering insights into the structural aspects of these compounds through IR, NMR spectroscopy, and X-ray diffraction analysis (Garagan et al., 2023).
Chemical Reactions and Properties
Palladium-catalyzed bromoalkynylation demonstrates the reactivity of the bicyclo[2.2.1]heptane ring, leading to the formation of highly functionalized products, showcasing the compound's versatility in organic synthesis (Li et al., 2011). The addition reactions and subsequent transformations of 1-bromotricyclo[4.1.0.02,7]heptane derivatives underline the rich chemistry and applicability of these structures in further synthetic endeavors (Kostryukov & Masterova, 2020).
Scientific Research Applications
Asymmetric Synthesis of Bicyclo [2.2.1]heptane-1-carboxylates
- Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane is used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact experimental procedures are not provided in the source, but it involves an organocatalytic formal [4 + 2] cycloaddition reaction .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane can be used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
Asymmetric Synthesis of Bicyclo [2.2.1]heptane-1-carboxylates
- Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane is used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Detailed Description of the Methods of Application or Experimental Procedures : The exact experimental procedures are not provided in the source, but it involves an organocatalytic formal [4 + 2] cycloaddition reaction .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- Comprehensive and Detailed Summary of the Application : 7-Bromobicyclo[2.2.1]heptane can be used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of this application is the successful synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
Safety And Hazards
properties
IUPAC Name |
7-bromobicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPQZJYJWIBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340511 | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobicyclo[2.2.1]heptane | |
CAS RN |
13237-88-2 | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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